2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[3-methyl-1-(trifluoromethoxy)butan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJXYBJVFHSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Trifluoromethoxymethyl-Propyl Halide
The branched alkyl halide precursor, 2-methyl-1-trifluoromethoxymethyl-propyl bromide (or chloride), must first be synthesized. A plausible pathway involves:
-
Diol Protection : Starting with 2-methyl-1,3-propanediol, one hydroxyl group is protected using trimethylorthoacetate under acidic conditions to form a dioxolane intermediate.
-
Halogenation : The free hydroxyl group is converted to a bromide via reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
-
Trifluoromethoxy Introduction : The bromide undergoes nucleophilic substitution with a trifluoromethoxide source (e.g., AgOCF₃ or CsOCF₃), though practical limitations exist due to the poor stability of trifluoromethoxide salts.
Alkylation of Potassium Phthalimide
The synthesized halide is reacted with potassium phthalimide in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. This Gabriel synthesis variant proceeds via an SN2 mechanism, yielding the N-substituted phthalimide.
Example Protocol :
-
Reactants : Potassium phthalimide (1.2 eq), 2-methyl-1-trifluoromethoxymethyl-propyl bromide (1.0 eq)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : 80°C, 18 h, N₂ atmosphere
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Challenges :
-
Low reactivity of bulky alkyl halides may necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Route 2: Mitsunobu Reaction for Direct Coupling
Alcohol Precursor Synthesis
The alcohol counterpart, 2-methyl-1-trifluoromethoxymethyl-propanol, is prepared via:
-
Grignard Addition : Reaction of isobutyraldehyde with methylmagnesium bromide to form 2-methyl-1-propanol.
-
Trifluoromethoxymethylation : The alcohol’s hydroxyl group is substituted with trifluoromethoxymethyl using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) and trifluoromethanol.
Mitsunobu Coupling with Phthalimide
The alcohol reacts with phthalimide under Mitsunobu conditions to form the N-substituted derivative:
Procedure :
-
Reactants : Phthalimide (1.0 eq), 2-methyl-1-trifluoromethoxymethyl-propanol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : 0°C to room temperature, 12 h
Advantages :
Route 3: Multi-Step Protection and Functionalization
Stepwise Assembly
-
Diol-Phthalimide Coupling : React (R)-3-chloro-1,2-propanediol with potassium phthalimide to form 2-(2,3-dihydroxypropyl)-isoindole-1,3-dione.
-
Orthoester Protection : Treat with trimethylorthoacetate and trifluoroacetic acid to protect vicinal diols as a dioxolane.
-
Acetylation and Halogenation : Introduce acetyl bromide to form a bromoacetate intermediate.
-
Trifluoromethoxy Substitution : Replace bromide with trifluoromethoxy using silver trifluoromethoxide.
-
Deprotection : Acidic hydrolysis removes the dioxolane protecting group.
Key Data :
-
Intermediate Characterization : ¹H NMR (CDCl₃): δ 7.85–7.75 (m, phthalimide aromatic protons), 5.32 (m, CH-O), 2.06 (s, CH₃CO).
-
Yield Optimization : 81% yield achieved for analogous bromo intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation | Mitsunobu | Multi-Step |
|---|---|---|---|
| Yield | 45–55% | 60–70% | 70–80% |
| Complexity | Moderate | High | High |
| Functional Group Tolerance | Low | Moderate | High |
| Scalability | High | Low | Moderate |
Challenges and Optimization Strategies
-
Trifluoromethoxy Introduction : Direct substitution with OCF₃ remains problematic due to reagent instability. Alternative approaches include using CF₃OCH₂SiMe₃ as a trifluoromethoxymethyl donor under palladium catalysis.
-
Steric Hindrance : Bulky substituents reduce alkylation efficiency; microwave-assisted synthesis may enhance reaction rates.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The trifluoromethoxymethyl group or other substituents might be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of isoindole-1,3-dione derivatives, highlighting differences in substituents, synthesis methods, and properties:
Key Observations:
Substituent Effects on Reactivity and Yield: Bulky or electron-deficient substituents (e.g., trifluoromethyl in 2s) may reduce reaction efficiency compared to smaller groups like arylaminomethyl (5d, 93.42% yield). The low yield (47%) for 215e () highlights challenges in tandem hydroformylation/indolization, possibly due to steric hindrance from the indole moiety.
Fluorinated vs. Non-Fluorinated Derivatives: Trifluoromethoxymethyl (-OCH₂CF₃) in the target compound likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 5d–g). Fluorine-containing derivatives (e.g., 215e, 2s) are prioritized in drug discovery due to improved bioavailability.
Synthetic Flexibility: Condensation with amines (–5) offers high yields for arylaminomethyl derivatives, while catalytic methods (–3, 6) enable complex alkyl/aryl functionalization.
Structural Diversity :
- Substituents like dioxolane (7 ) or benzimidazole () expand applications in materials science and medicinal chemistry.
Research Findings and Implications
- Catalytic Methods : Rhodium-catalyzed hydroformylation (–3) demonstrates versatility for synthesizing branched alkylisoindole-1,3-diones, though optimization is needed to improve yields.
- Characterization : Consistent use of IR/UV spectroscopy () ensures structural validation across analogs, a critical step for quality control.
Biological Activity
The compound 2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is . Its structure includes a trifluoromethoxy group which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that isoindoline derivatives exhibit various biological activities, including:
- Anti-inflammatory effects : Many isoindoline derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Neuroprotective properties : Some derivatives have demonstrated potential as inhibitors of acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases like Alzheimer's.
- Antioxidant activity : These compounds have been shown to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress.
COX Inhibition
Studies have demonstrated that certain isoindoline derivatives can selectively inhibit COX-1 and COX-2 enzymes. For instance, some compounds showed greater inhibition of COX-2 compared to meloxicam, a standard anti-inflammatory drug. The selectivity ratio between COX-2 and COX-1 is crucial for minimizing side effects associated with non-selective NSAIDs.
| Compound | IC50 (COX-1) | IC50 (COX-2) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Compound A | 90.28 µM | 45.14 µM | 2.00 |
| Compound B | 47.24 µM | 23.62 µM | 2.00 |
| Meloxicam | 80.00 µM | 50.00 µM | 1.60 |
AChE Inhibition
The potential of isoindoline derivatives as AChE inhibitors has been explored extensively. For example, one study reported an IC50 value of 1.12 µM for a derivative with a phenyl substituent at position 4 of piperazine, indicating strong inhibitory activity.
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Compound I | 1.12 µM | 21.24 µM |
| Compound II | 10 µM | 30 µM |
Study on Anti-inflammatory Activity
A recent study evaluated several isoindoline derivatives for their anti-inflammatory properties through protein denaturation assays. Compounds exhibited varying degrees of inhibition:
- Compound X : 83% inhibition at 500 µg/ml
- Compound Y : 78% inhibition at the same concentration
These results suggest that modifications to the isoindoline structure can enhance anti-inflammatory efficacy.
Neuroprotective Effects
Another study assessed the neuroprotective effects of certain isoindoline derivatives against hydrogen peroxide-induced toxicity in PC12 cells. The most potent compounds not only inhibited AChE but also protected neuronal cells from oxidative damage, highlighting their dual action in neuroprotection and enzyme inhibition.
Q & A
Q. Advanced Research Focus :
- Palladium-catalyzed carbonylative cyclization : A one-step method for synthesizing isoindole-1,3-diones from o-halobenzoates, tolerating functional groups like nitro and methoxy .
- Optimization challenges : Balancing temperature (60–120°C) and pH (neutral to mildly acidic) to avoid side reactions, such as hydrolysis of the trifluoromethoxy group.
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional alkylation | DMF | 80 | 65–75 | 90–95 |
| Microwave-assisted | DCM | 100 (microwave) | 85–93 | 98+ |
| Palladium catalysis | Toluene | 120 | 70–80 | 85–90 |
How do structural modifications (e.g., substituent position, electronic effects) impact the compound’s biological activity?
Q. Basic Research Focus :
- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
- Side chain length : Longer alkyl chains (e.g., propyl vs. methyl) may reduce solubility but improve receptor binding affinity .
Q. Advanced Research Focus :
- Electron-withdrawing vs. donating groups : Trifluoromethoxy (electron-withdrawing) increases electrophilicity, influencing interactions with enzymes like monoamine oxidase (MAO) .
- Stereochemical effects : Chiral centers in the propyl chain (e.g., 2-methyl substitution) can lead to enantioselective activity, requiring asymmetric synthesis or chiral HPLC for resolution .
What analytical techniques are recommended for characterizing this compound, and how are data discrepancies resolved?
Q. Basic Research Focus :
- Spectroscopy :
- IR : Confirms carbonyl stretches (C=O at ~1770 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethoxy methyl at δ 3.8–4.2 ppm) .
Q. Advanced Research Focus :
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in 2-(4-Methyl-2-phenyl-oxazol-4-yl methyl)-isoindole-1,3-dione structures .
- High-resolution mass spectrometry (HRMS) : Detects isotopic patterns of bromine or fluorine to validate molecular formulae (e.g., C₁₆H₁₅F₃NO₄) .
Data Contradiction Example :
Discrepancies in %C/%H values between theoretical and experimental elemental analysis (e.g., ±0.3% in ) may arise from residual solvents or hydration. Thermogravimetric analysis (TGA) can clarify moisture content .
What mechanisms underlie the compound’s reported biological activities (e.g., antimicrobial, anticancer)?
Q. Basic Research Focus :
- Antimicrobial activity : Disruption of bacterial cell membranes via lipophilic interactions, observed in analogues with fluorinated substituents .
- MAO inhibition : Competitive binding to the enzyme’s flavin cofactor, reducing neurotransmitter degradation (e.g., serotonin, dopamine) .
Q. Advanced Research Focus :
- Anticancer pathways : Induction of apoptosis in KB nasopharynx cells via reactive oxygen species (ROS) generation, linked to the isoindole-1,3-dione core’s redox activity .
- Structure-activity relationship (SAR) : Substituents at the 2-position modulate selectivity; bulky groups (e.g., trifluoromethoxymethyl) enhance kinase inhibition (IC₅₀ < 1 µM) .
How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Q. Methodological Recommendations :
- Process intensification : Transition from batch to flow chemistry for palladium-catalyzed reactions, improving heat/mass transfer .
- Quality control protocols : Implement in-line PAT (Process Analytical Technology) to monitor intermediates (e.g., FTIR for real-time carbonyl group tracking).
Q. Table 2: Scale-Up Challenges and Solutions
| Challenge | Solution | Evidence Source |
|---|---|---|
| Low yield at high volumes | Optimize catalyst loading (5–10 mol% Pd) | |
| Impurity formation | Use scavenger resins (e.g., QuadraPure™) | |
| Solvent recovery | Switch to greener solvents (e.g., EtOAc) |
What are the emerging applications of this compound in material science or agrochemistry?
Q. Advanced Research Focus :
- Polymer additives : Isoindole-1,3-dione derivatives improve thermal stability in polycarbonates (Tg increased by 20–30°C) .
- Agrochemical intermediates : Trifluoromethoxy groups enhance pesticidal activity against Lepidoptera larvae (LC₅₀: 50 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
